molecular formula C23H24N4O3 B356551 1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate CAS No. 799790-91-3

1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

Cat. No.: B356551
CAS No.: 799790-91-3
M. Wt: 404.5g/mol
InChI Key: WXYHTEQTZPNADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate is a complex organic compound with a unique structure that combines various functional groups. This compound is of interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate typically involves multiple steps, including the formation of the pyrrolo[2,3-b]quinoxaline core and subsequent functionalization. Common synthetic routes may involve:

    Formation of the Pyrrolo[2,3-b]quinoxaline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of the 2-methoxy-1-methylethyl and 2-amino-1-(2,3-dimethylphenyl) groups through substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a therapeutic agent for various diseases.

    Industry: The compound can be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-b]quinoxaline derivatives with different substituents. Examples include:

  • 1-Methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
  • 2-amino-1-(2,3-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

799790-91-3

Molecular Formula

C23H24N4O3

Molecular Weight

404.5g/mol

IUPAC Name

1-methoxypropan-2-yl 2-amino-1-(2,3-dimethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate

InChI

InChI=1S/C23H24N4O3/c1-13-8-7-11-18(15(13)3)27-21(24)19(23(28)30-14(2)12-29-4)20-22(27)26-17-10-6-5-9-16(17)25-20/h5-11,14H,12,24H2,1-4H3

InChI Key

WXYHTEQTZPNADA-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)COC)N)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC(C)COC)N)C

Origin of Product

United States

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